molecular formula C14H13NO2 B071432 Methyl 3-(2-aminophenyl)benzoate CAS No. 177171-13-0

Methyl 3-(2-aminophenyl)benzoate

Cat. No. B071432
M. Wt: 227.26 g/mol
InChI Key: NCMXOIMDAQPPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 3-(2-aminophenyl)benzoate and related compounds often involves condensation reactions, where precursors such as methyl-4-formylbenzoate and phenylhydrazine are combined (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015). These synthesis routes highlight the versatility and adaptability of the compound’s chemical structure, enabling the incorporation of various functional groups to tailor its properties for specific applications.

Molecular Structure Analysis

The molecular structure of Methyl 3-(2-aminophenyl)benzoate has been elucidated through techniques such as X-ray diffraction, demonstrating complex hydrogen-bonding patterns that contribute to its stability and reactivity. For instance, certain isomeric forms of related compounds exhibit polarized molecular-electronic structures and are linked into chains or sheets by hydrogen bonds, showcasing the diversity in structural arrangement and its impact on the compound's physical and chemical characteristics (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Methyl 3-(2-aminophenyl)benzoate participates in a variety of chemical reactions, demonstrating its reactivity and potential as a building block for more complex molecules. Its amino group can engage in nucleophilic substitution reactions, while the benzoate moiety may undergo esterification and hydrolysis, indicating its versatility in chemical synthesis (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate has been identified as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the role of methyl benzoate derivatives as significant structures in the search for new bioactive molecules and their importance as precursors for pharmaceutical applications (Farooq & Ngaini, 2019).

Environmental Degradation and Toxicity

Research on the degradation of acetaminophen by advanced oxidation processes has led to insights into the generation of by-products and their biotoxicity, which may be relevant to understanding the environmental impact and safety of similar compounds (Qutob et al., 2022).

Preservatives and Clinical Uses

Sodium benzoate, a related compound, is extensively used as a preservative in food and beverages. Despite its utility, there are concerns over its safety and impact on health. Interestingly, sodium benzoate has shown potential benefits in the clinical treatment of conditions like urea cycle disorders, schizophrenia, and early-stage Alzheimer's disease, indicating the diverse applications and implications of benzoates in both food science and medical research (Piper & Piper, 2017).

Flavor Compounds in Foods

The production and breakdown pathways of branched chain aldehydes, which are crucial flavor compounds in various food products, have been extensively reviewed. This research underscores the significance of understanding the chemical pathways and reactions involved in the generation of flavor compounds from amino acids, which may relate to the broader field of food chemistry and the synthesis of flavor-enhancing compounds (Smit, Engels, & Smit, 2009).

Potential Anticarcinogenic and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrate the ongoing research into benzene derivatives for therapeutic applications. This points to the broader potential of methyl benzoate derivatives in the development of new medicines and therapeutic agents (Raut et al., 2020).

Future Directions

The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries . The functional groups in these Mannich products offer many ring closure possibilities . Some of these products or the starting bifunctional compounds possess biological activity .

properties

IUPAC Name

methyl 3-(2-aminophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMXOIMDAQPPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332633
Record name Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-aminophenyl)benzoate

CAS RN

177171-13-0
Record name Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.